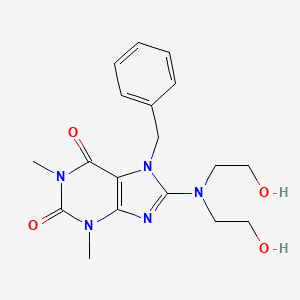
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12ClNO . It is a yellow to brown solid . This compound is part of a larger group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and their derivatives has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 197.66 .Wissenschaftliche Forschungsanwendungen
Dual C–H Functionalization
1,2,3,4-Tetrahydroisoquinoline compounds, including derivatives like 1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde hydrochloride, undergo redox-neutral annulations with certain aldehydes and their analogs. These processes involve dual C–H bond functionalization, a key reaction in organic synthesis that allows for the construction of complex molecules from simpler ones. Acetic acid, acting as a cosolvent, promotes these transformations, highlighting its utility in facilitating complex organic reactions (Zhengbo Zhu & D. Seidel, 2017).
Coordination Chemistry
The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a compound related to this compound, has been shown to be an effective tetradentate ligand for coordinating rare-earth(III) ions. This discovery expands the coordination sphere of 8-hydroxyquinoline and provides insights into the complexation behavior of rare-earth metals, which are crucial for various technological and scientific applications (M. Albrecht, Olga V. Osetska, & R. Fröhlich, 2005).
Synthetic Applications
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which share structural similarities with this compound, has seen significant advancements. These compounds serve as key intermediates in the synthesis of complex quinoline derivatives and have been employed in constructing fused or binary heterocyclic systems with potential biological activities (W. Hamama et al., 2018).
Pharmacological Potential
Research into the pharmacological potential of tetrahydroisoquinoline derivatives, such as this compound, is ongoing. These compounds are being explored for their possible therapeutic applications, including their role as inhibitors of specific enzymes involved in disease pathways. For example, derivatives synthesized from related carbaldehydes have been investigated for their potential as human AKT1 inhibitors, which could have implications in cancer therapy (Sohrab Ghanei et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride could involve further exploration of its biological activities and the development of more efficient synthetic strategies .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders Thiqs with a stereogenic center at position c(1) are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . In silico results suggest that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
Thiqs are known to be involved in various multicomponent reactions for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Result of Action
Thiq based natural and synthetic compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that various new and environmentally friendly methods are being developed for the synthesis of thiq derivatives .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEMRUUQUZJNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2937818.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B2937824.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2937828.png)



![2-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2937833.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)